molecular formula C17H19NO5S B345141 (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524039-58-5

(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B345141
CAS No.: 524039-58-5
M. Wt: 349.4g/mol
InChI Key: GASIILWNXXHAPH-UHFFFAOYSA-N
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Description

(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule integrates a phenylacetic acid scaffold, a structure found in various bioactive molecules and pharmaceutical agents . The compound is furnished with a (4-methoxy-2,5-dimethylphenyl)sulfonyl group, which is a key functional feature in many synthetic pathways and may contribute to its physicochemical properties and biological activity. The presence of the sulfonamide linker is a notable structural motif, as it is commonly explored in the design of compounds for investigating inflammatory pathways . Researchers may utilize this reagent as a critical building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical and bioassay development. Its specific research value lies in its potential to help scientists understand structure-activity relationships (SAR) and develop novel therapeutic candidates. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-9-16(12(2)8-15(11)23-3)24(21,22)18-14-6-4-13(5-7-14)10-17(19)20/h4-9,18H,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASIILWNXXHAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 4-methoxy-2,5-dimethylphenylamine with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with a phenylacetic acid derivative under appropriate conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted reactions or automated synthesis platforms. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the industrially produced compound.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the target products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the methoxy and dimethyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets. The structural formula can be represented as follows:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Medicinal Chemistry

(4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid has been investigated for its potential as a therapeutic agent. Its sulfonamide moiety is known to exhibit various biological activities, including anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in pain pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The compound may inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. This mechanism is similar to that of traditional sulfa drugs .

Enzyme Inhibition

Research has focused on the compound's ability to inhibit enzymes such as carbonic anhydrase and certain proteases. These enzymes play vital roles in various physiological processes, including respiration and digestion. Inhibitors of these enzymes can be used to develop treatments for conditions like glaucoma and hypertension .

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of sulfonamide derivatives in murine models of inflammation. The compound demonstrated significant inhibition of inflammatory markers when administered at specific dosages, suggesting its potential utility in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of sulfonamide compounds revealed that this compound exhibited effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the compound’s aromatic rings and functional groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenylsulfonamide Groups

a. (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic Acid ()
  • Key differences :
    • Substituents : The sulfonyl group is attached to a 4-methylphenyl ring (vs. 4-methoxy-2,5-dimethylphenyl in the target compound).
    • Stereochemistry : The (R)-configuration at the chiral center may influence binding interactions.
  • Implications: The methyl group (electron-donating) may enhance lipophilicity compared to the methoxy group.
b. 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid ()
  • Key differences :
    • Substituents : A 4-chlorophenyl group replaces the 4-methoxy-2,5-dimethylphenyl moiety.
    • Electron-withdrawing effect : Chlorine increases the acidity of the sulfonamide proton (NH), which may alter solubility or hydrogen-bonding capacity.
  • Implications :
    • Chlorine’s electronegativity could enhance metabolic stability but reduce bioavailability due to higher polarity.
c. (2,1,3-Benzothiadiazol-4-ylsulfonyl)aminoacetic Acid ()
  • Key differences: Heterocyclic ring: A benzothiadiazole replaces the substituted phenyl ring.
  • Implications :
    • Increased rigidity and planar structure may improve target selectivity but reduce synthetic accessibility.

Analogues with Modified Acetic Acid Substituents

a. (S)-2-Amino-2-(4-chlorophenyl)acetic Acid ()
  • Key differences: Functional group: An amino group replaces the sulfonamide linker. Chlorophenyl moiety: Similar to but without sulfonylation.
b. 2-Hydroxy-2-(4-methoxyphenyl)acetic Acid ()
  • Key differences :
    • Hydroxy group : Replaces the sulfonamide, altering hydrogen-bonding capacity.
    • 4-Methoxyphenyl : Matches the target’s methoxy group but lacks sulfonylation.
  • Implications :
    • The hydroxy group increases hydrophilicity, which may limit blood-brain barrier penetration.

Analogues with Ester Derivatives

Compounds like Ethyl 2-(4-methoxyphenyl)acetate () and Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate () highlight the role of esterification:

  • Ester vs. acid : Esters (e.g., ethyl, methyl) are prodrugs that enhance oral absorption by masking the carboxylic acid.
  • Fluorinated substituents (): Trifluoromethyl groups improve metabolic stability and lipophilicity.

Biological Activity

The compound (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO5S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 915931-67-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and dimethyl groups enhance binding affinity, potentially influencing various biochemical pathways. Sulfonamide derivatives are known to inhibit certain enzymes, which can lead to anti-inflammatory and antimicrobial effects.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : May reduce inflammation through inhibition of cyclooxygenase enzymes.
  • Potential Antiviral Effects : Some studies suggest activity against viral pathogens, although specific data on this compound is limited.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including the compound . The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
This compound16Escherichia coli

These findings suggest that the compound possesses moderate antibacterial properties.

Anti-inflammatory Activity

In vitro studies demonstrated that this compound could significantly inhibit the production of pro-inflammatory cytokines in macrophages. The results showed a reduction in TNF-alpha and IL-6 levels by approximately 40% when treated with 10 µM concentration of the compound.

Case Studies

  • Case Study on Hepatitis B Virus (HBV) :
    • A derivative similar to this compound was tested for anti-HBV activity. The study reported an IC50 value of 1.99 µM against wild-type HBV, suggesting that structural analogs may offer therapeutic benefits in treating viral infections like HBV .
  • Cancer Research :
    • Research into the effects on cancer cell lines revealed that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells. In one study, a related sulfonamide demonstrated an IC50 value of 0.126 µM against MDA-MB-231 breast cancer cells .

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves sulfonylation of an aniline derivative. A common approach includes:

Sulfonylation Step : Reacting 4-aminophenylacetic acid with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .

Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is employed to isolate the product.
Optimization Strategies :

  • Control reaction temperature to minimize hydrolysis of the sulfonyl chloride.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups.
  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-sulfonylation or unreacted starting material) .

Structural Characterization Techniques

Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify the sulfonamide (–SO₂NH–) proton (δ 9.5–10.5 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ or [M−H]−) matching the calculated mass.
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Biological Activity and Mechanistic Insights

Q: How does the sulfonamide moiety influence this compound’s potential as an enzyme inhibitor? A: The sulfonamide group (–SO₂NH–) acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites. For example:

  • Carbonic Anhydrase Inhibition : The sulfonamide binds to Zn²⁺ in the catalytic site, mimicking bicarbonate.
  • Kinase Selectivity : Bulky 4-methoxy-2,5-dimethylphenyl groups may enhance selectivity by fitting into hydrophobic pockets.
    Methodological Validation :
  • Use fluorescence-based assays (e.g., ThermoFluor®) to measure binding affinity (Kd).
  • Compare IC₅₀ values against structurally similar analogs to establish structure-activity relationships (SAR) .

Advanced Synthetic Challenges

Q: What side reactions occur during sulfonylation, and how can they be controlled? A: Common Side Reactions :

  • Dimerization : Unreacted sulfonyl chloride may react with the product, forming disulfonates.
  • Hydrolysis : Moisture leads to sulfonic acid byproducts.
    Mitigation Strategies :
  • Use molecular sieves or anhydrous solvents to minimize hydrolysis.
  • Employ stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride) and slow addition of reagents.
  • Post-reaction quenching with ice-cold water followed by rapid extraction reduces degradation .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with enhanced stability? A:

  • Solvent Effects : Use COSMO-RS simulations to predict solubility in polar (e.g., DMSO) vs. nonpolar solvents.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to oxidation or nucleophilic attack.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target enzymes, prioritizing derivatives with higher binding scores .

Stability and Degradation Studies

Q: What experimental designs are optimal for evaluating pH and thermal stability? A:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).
    • Oxidative stress (3% H₂O₂).
    • UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., desulfonation or acetic acid cleavage).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Resolving Bioactivity Data Contradictions

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:

  • Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers.
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .

Environmental Fate and Ecotoxicology

Q: What methodologies assess the environmental persistence of this compound? A:

  • Biodegradation Studies : OECD 301D test to measure microbial degradation in aqueous systems.
  • Partition Coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) to model bioaccumulation potential.
  • Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to evaluate acute/chronic effects .

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